5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.
Biochemical Pathways
These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.
Action Environment
It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus
Biochemical Analysis
Cellular Effects
Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Molecular Mechanism
Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Preparation Methods
The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its therapeutic properties in treating skin conditions.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C9H7FO3
- CAS Number: 89197-63-7
- Key Features: The presence of a fluorine atom significantly influences its biological reactivity and pharmacokinetic profile compared to other benzofuran derivatives.
This compound exhibits a variety of biological activities through multiple mechanisms:
Target Interactions
- Enzyme Inhibition: This compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, which may affect the pharmacokinetics of co-administered drugs.
- PARP-1 Inhibition: It has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. In vitro studies report an IC50 value of approximately 2.12 μM for its PARP inhibitory activity .
Cellular Effects
- Cell Growth Inhibition: Significant inhibitory effects on various cancer cell lines have been reported, suggesting potential as an anticancer agent. For example, in BRCA2-deficient cells, it demonstrated notable cytotoxicity .
- Modulation of Signaling Pathways: The compound influences pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
Bioactivity Spectrum
This compound exhibits a broad range of biological activities:
- Antitumor Activity: Studies indicate that it can inhibit the growth of different cancer cell types.
- Antibacterial and Antifungal Properties: Preliminary data suggest effectiveness against certain bacterial strains and fungi.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been noted, although further research is needed to elucidate these effects fully.
Case Studies and Experimental Data
Study | Findings | IC50 Values |
---|---|---|
Interaction with cytochrome P450 enzymes; influences drug metabolism | N/A | |
PARP inhibition in BRCA2-deficient cells | 2.12 μM | |
Potent inhibition of KARPAS422 cell growth | 12 nM |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its role in modulating important biochemical pathways.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 5-position enhances the compound's potency compared to its non-fluorinated analogs. Substitutions at various positions on the benzofuran scaffold can lead to significant variations in biological activity, emphasizing the importance of molecular design in drug development .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKTQSTCJIKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-63-7 | |
Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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